molecular formula C18H18N2 B194477 Cibenzoline CAS No. 53267-01-9

Cibenzoline

Cat. No. B194477
CAS RN: 53267-01-9
M. Wt: 262.3 g/mol
InChI Key: IPOBOOXFSRWSHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cibenzoline, also known as cifenline, is a Class Ia antiarrhythmic . It is a diarylmethane and an imidazoline derivative . It can be administered orally or intravenously .


Synthesis Analysis

The synthesis of Cibenzoline and its analogs has been achieved by a simple sequence of reactions . The diaryl cyanoolefin intermediate could be prepared by Knoevenagel condensation .


Molecular Structure Analysis

Cibenzoline has a molecular formula of C18H18N2 . Its molecular weight is 262.35 g/mol . The IUPAC name for Cibenzoline is 2-(2,2-diphenylcyclopropyl)-4,5-dihydro-1H-imidazole .


Chemical Reactions Analysis

Cibenzoline has been found to inhibit gastric H+±ATPase activity of hog gastric vesicles and the membrane fraction of HEK-293 cells transfected with the H+±ATPase cDNAs .


Physical And Chemical Properties Analysis

Cibenzoline has an elimination half-life of about 8 to 12 hours, which permits twice daily administration . Age and renal function must be considered when determining dosage .

Scientific Research Applications

  • Inhibition of Myocardial Ca2+ Inward Current : Cibenzoline inhibits the Ca2+ current in cardiac myocytes, indicating its potential role in managing arrhythmias (Hoick & Osterrieder, 1986).

  • Therapeutic Potential in Arrhythmias : Cibenzoline is effective in treating both ventricular and supraventricular arrhythmias, demonstrating a favorable pharmacokinetic profile (Harron, Brogden, Faulds & Fitton, 1992).

  • Comparison with Verapamil : Compared to verapamil, cibenzoline shows a weaker effect on myocardial slow inward Ca2+ current and contractile force in guinea-pig hearts (Matsuoka et al., 1991).

  • Neuromuscular Blockade and Respiratory Failure : Overdose or use in patients with impaired renal function can lead to neuromuscular blockade and respiratory failure (Similowski et al., 1997).

  • Inhibition of ATP-sensitive Potassium Channel : Cibenzoline blocks ATP-sensitive K+ channels in pancreatic β-cells, potentially affecting insulin secretion (Kakei et al., 1993).

  • Impact on Hypertrophic Obstructive Cardiomyopathy (HOCM) : Long-term treatment with cibenzoline reduced left ventricular pressure gradient and improved left ventricular diastolic dysfunction in HOCM patients (Hamada et al., 2016).

  • Intoxication Treatment with Hemoperfusion-Hemodialysis : In cases of overdose, hemoperfusion-hemodialysis can facilitate rapid decline in plasma cibenzoline concentration (Meeus et al., 2008).

  • Stimulatory Effect on Insulin Secretion : Cibenzoline stimulates insulin secretion directly in pancreatic B cells in rats (Bertrand et al., 1992).

  • Pharmacogenetic Interactions : The ACE insertion/deletion polymorphism can influence the response to cibenzoline in HOCM patients (Ogimoto et al., 2010).

  • Inhibitory Effect on Na+/Ca2+ Exchange Current : Cibenzoline inhibits the Na+/Ca2+ exchange current in cardiac myocytes, suggesting a mechanism for its antiarrhythmic action (Watanabe & Kimura, 2013).

Safety And Hazards

Cibenzoline is classified as Acute toxicity, Oral (Category 4), H302, which means it is harmful if swallowed . Precautionary measures include washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, and calling a poison center or doctor if swallowed .

Future Directions

Cibenzoline treatment has been found to significantly reduce all cardiovascular complications and death due to left ventricular heart failure (LVHF) in patients with hypertrophic obstructive cardiomyopathy (HOCM) . It may be a promising treatment in patients with HOCM . Further studies are needed to clarify the proarrhythmic effects of cibenzoline and its use in patients with impaired left ventricular function .

properties

IUPAC Name

2-(2,2-diphenylcyclopropyl)-4,5-dihydro-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2/c1-3-7-14(8-4-1)18(15-9-5-2-6-10-15)13-16(18)17-19-11-12-20-17/h1-10,16H,11-13H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPOBOOXFSRWSHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C(N1)C2CC2(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9022819
Record name Cifenline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9022819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cibenzoline

CAS RN

53267-01-9
Record name Cibenzoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53267-01-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cifenline [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053267019
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cibenzoline
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13358
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Cifenline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9022819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cibenzoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.053.122
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CIFENLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z7489237QT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cibenzoline
Reactant of Route 2
Reactant of Route 2
Cibenzoline
Reactant of Route 3
Cibenzoline
Reactant of Route 4
Reactant of Route 4
Cibenzoline
Reactant of Route 5
Reactant of Route 5
Cibenzoline
Reactant of Route 6
Cibenzoline

Citations

For This Compound
3,490
Citations
KH Dangman, DS Miura - Cardiovascular Drug Reviews, 1986 - Wiley Online Library
… of cibenzoline succinate is 380, and its empiric formula is CI8Hl8N2-C4H6O4. Cibenzoline has … Cibenzoline has the important advantage of being effective by either oral or intravenous …
Number of citations: 3 onlinelibrary.wiley.com
KH Dangman - Journal of Cardiovascular Pharmacology, 1984 - journals.lww.com
The effects of cibenzoline were examined in the dog with multifocal ventricular arrhythmias 24 h after ligation of the left anterior descending coronary artery, and on isolated, superfused …
Number of citations: 41 journals.lww.com
DWG Harron, RN Brogden, D Faulds, A Fitton - Drugs, 1992 - Springer
… In comparative trials, cibenzoline has demonstrated efficacy similar to or … cibenzoline and its use in patients with impaired left ventricular function are required, and the use of cibenzoline …
Number of citations: 32 link.springer.com
M Hamada, Y Shigematsu, S Ikeda, Y Hara… - Circulation, 1997 - Am Heart Assoc
… cibenzoline, has little anticholinergic activity. The aim of this study is to elucidate whether cibenzoline … a single oral dose of 150 or 200 mg cibenzoline. LVPG decreased from 123±60 to …
Number of citations: 134 www.ahajournals.org
RK Brazzell, MMC Rees, KC Khoo… - Clinical …, 1984 - Wiley Online Library
Oral cibenzoline kinetics were followed in 36 healthy subjects aged from 22 to 78 yr divided … dose of cibenzoline. Blood and urine samples were collected for 72 hr. Cibenzoline plasma …
Number of citations: 44 ascpt.onlinelibrary.wiley.com
G Aronoff, M Brier, ML Mayer… - The Journal of …, 1991 - Wiley Online Library
To test the hypothesis that renal failure alters the disposition of cibenzoline in humans, an absolute bioavailability and elimination kinetic study was performed. We used the …
Number of citations: 37 accp1.onlinelibrary.wiley.com
E Mukai, H Ishida, M Horie, A Noma, Y Seino… - Biochemical and …, 1998 - Elsevier
… Furthermore, we have found evidence that the binding site of cibenzoline is distinct from that … of cibenzoline in reconstituted KATP channels. Our results demonstrate that cibenzoline, …
Number of citations: 58 www.sciencedirect.com
PD Verdouw, JM Hartog, MG Scheffer… - Drug Development …, 1982 - Wiley Online Library
The effects of increasing doses of cibenzoline (‐2(2,2‐diphenylcyclopropyl)‐2‐imidazoline, Cipralan), a new compound with antiarrhythmic properties, on systemic hemodynamics and …
Number of citations: 15 onlinelibrary.wiley.com
DS Miura, G Keren, V Torres, B Butler, K Aogaichi… - American Heart …, 1985 - Elsevier
… efficacy have shown cibenzoline to be … cibenzoline in patients with a history of symptomatic ventricular tachycardia. This study reports the acute antiarrhythmic efficacy of cibenzoline …
Number of citations: 36 www.sciencedirect.com
M Kushner, E Magiros, R Peters, N Carliner… - Journal of …, 1984 - Elsevier
… Cibenzoline caused significant increases in AH (97 _ 26 vs. … Cibenzoline had no consistant effect on sinus cycle length, … We conclude that cibenzoline has potent type 1 effects in …
Number of citations: 14 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.